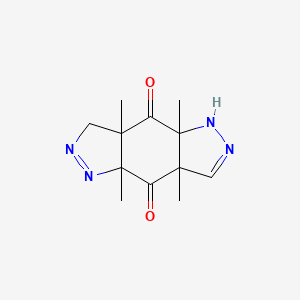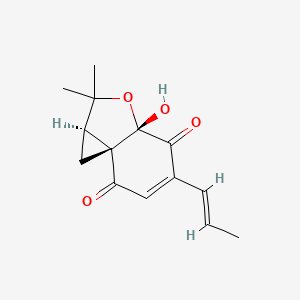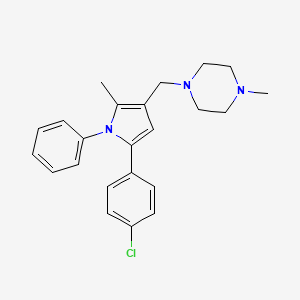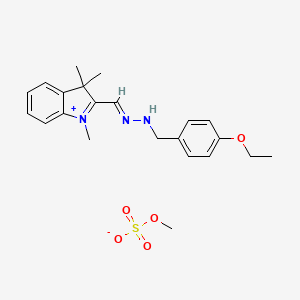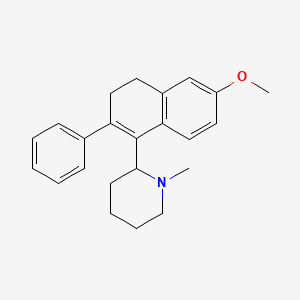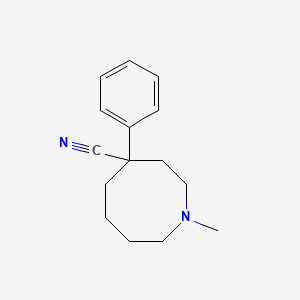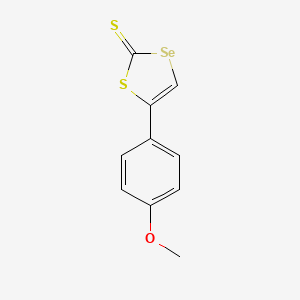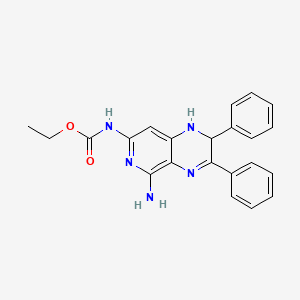
4-(Bromomethyl)-8-methylquinolin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 142633, also known as PNU-142633, is an experimental drug candidate primarily investigated for its potential in treating migraines. It functions as a selective, high-affinity 5-hydroxytryptamine 1D receptor agonist. This compound has garnered interest due to its specificity for the 5-hydroxytryptamine 1D receptor over the 5-hydroxytryptamine 1B receptor, which is a common target for many migraine medications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 142633 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Isochroman Ring: This involves the cyclization of a suitable precursor to form the isochroman ring structure.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for NSC 142633 are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity through controlled reaction conditions and purification processes such as recrystallization and chromatography.
化学反应分析
Types of Reactions
NSC 142633 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly involving the piperazine and isochroman rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
Chemistry: It serves as a model compound for studying selective receptor agonists.
Biology: The compound is used to investigate the role of 5-hydroxytryptamine 1D receptors in biological systems.
Industry: Its high selectivity and efficacy make it a candidate for developing new therapeutic agents targeting specific receptors.
作用机制
NSC 142633 exerts its effects by selectively binding to the 5-hydroxytryptamine 1D receptor. This binding inhibits the release of neuropeptides that cause inflammation and pain in migraine sufferers. The compound’s high affinity for the 5-hydroxytryptamine 1D receptor over the 5-hydroxytryptamine 1B receptor reduces the likelihood of side effects commonly associated with non-selective agonists .
相似化合物的比较
Similar Compounds
Sumatriptan: A non-selective agonist for both 5-hydroxytryptamine 1D and 5-hydroxytryptamine 1B receptors.
Rizatriptan: Another non-selective agonist with similar therapeutic applications.
Zolmitriptan: Known for its efficacy in treating migraines but with a broader receptor profile.
Uniqueness
NSC 142633 stands out due to its high selectivity for the 5-hydroxytryptamine 1D receptor, which minimizes side effects and enhances its therapeutic potential. This specificity makes it a valuable compound for targeted migraine therapy .
属性
CAS 编号 |
23976-56-9 |
|---|---|
分子式 |
C11H10BrNO |
分子量 |
252.11 g/mol |
IUPAC 名称 |
4-(bromomethyl)-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-7-3-2-4-9-8(6-12)5-10(14)13-11(7)9/h2-5H,6H2,1H3,(H,13,14) |
InChI 键 |
IREWQIPCOADXJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


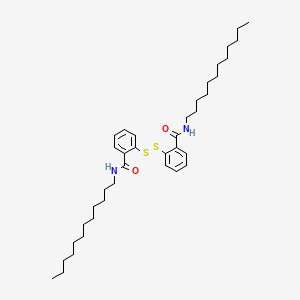
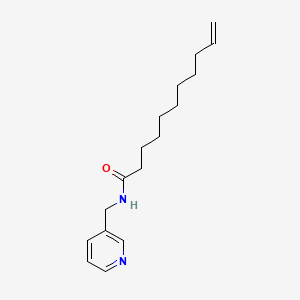
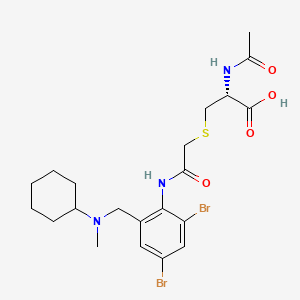
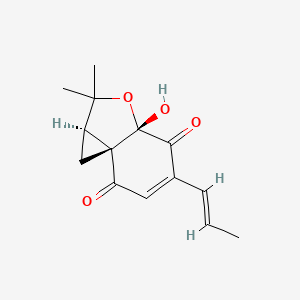
![10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one](/img/structure/B12789674.png)
